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5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole Documentation Hub

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  • Product: 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
  • CAS: 1381944-40-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Bromo-1-ethyl-6,7-difluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established synthetic methodologies to present its structure, predicted properties, a plausible synthetic pathway, and potential biological significance. The benzimidazole core, particularly when substituted with halogens and alkyl groups, is a well-established pharmacophore, suggesting that the title compound may exhibit noteworthy biological activity.[1][2][3] This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel polysubstituted benzimidazoles.

Introduction: The Significance of Fluorinated Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties.[6] This is often attributed to fluorine's high electronegativity, small steric footprint, and its ability to form strong carbon-fluorine bonds, which can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. Consequently, fluorinated benzimidazoles are of considerable interest in the development of novel therapeutic agents.[6] 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole combines the key features of a halogenated (bromo and fluoro) and N-alkylated benzimidazole, making it an intriguing candidate for biological investigation.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is characterized by a fused benzene and imidazole ring system. The benzene ring is substituted with a bromine atom at the 5-position and two fluorine atoms at the 6- and 7-positions. The imidazole ring is substituted with an ethyl group at the 1-position.

Chemical Structure:

A summary of predicted physicochemical properties for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is presented in the table below. These values are computationally derived and serve as an estimation to guide experimental design.

PropertyPredicted ValueSource
Molecular Formula C₉H₇BrF₂N₂-
Molecular Weight 261.07 g/mol -
XLogP3 2.6Echemi
Topological Polar Surface Area (PSA) 17.8 ŲEchemi
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 1-

Proposed Synthetic Pathway and Experimental Protocols

Overall Synthetic Scheme

Synthesis_Pathway A 1-Bromo-2,3-difluoro-5-nitrobenzene B 4-Bromo-5,6-difluoro-benzene-1,2-diamine A->B Reduction (e.g., Fe/AcOH) C 5-Bromo-6,7-difluoro-1H-benzimidazole B->C Cyclization (e.g., Formic Acid) D 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole C->D N-Ethylation (e.g., Ethyl Iodide, Base)

Caption: Proposed synthetic pathway for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole.

Step 1: Synthesis of 4-Bromo-5,6-difluoro-benzene-1,2-diamine (Intermediate B)

The initial step involves the reduction of the nitro group of the starting material, 1-Bromo-2,3-difluoro-5-nitrobenzene, to an amine. A common and effective method for this transformation is the use of iron powder in acetic acid.[10]

Experimental Protocol (Representative):

  • To a stirred solution of 1-Bromo-2,3-difluoro-5-nitrobenzene (1.0 eq) in glacial acetic acid, add iron powder (excess, e.g., 10 eq).

  • Heat the reaction mixture at a moderate temperature (e.g., 45-60 °C) under an inert atmosphere (e.g., argon) for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a cold, basic solution (e.g., 5% NaOH) to neutralize the acetic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-5,6-difluoro-benzene-1,2-diamine.

Step 2: Synthesis of 5-Bromo-6,7-difluoro-1H-benzimidazole (Intermediate C)

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid. This is a well-established and widely used method.[9][11][12]

Experimental Protocol (Representative):

  • In a round-bottomed flask, dissolve 4-Bromo-5,6-difluoro-benzene-1,2-diamine (1.0 eq) in formic acid (excess).

  • Heat the reaction mixture at reflux (approximately 100 °C) for a few hours (e.g., 2 hours).[11][12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., 10% sodium hydroxide solution) until alkaline.

  • The crude product may precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • The crude 5-Bromo-6,7-difluoro-1H-benzimidazole can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 3: Synthesis of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole (Final Product D)

The final step is the N-alkylation of the benzimidazole intermediate. The ethyl group is introduced by reacting the benzimidazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Experimental Protocol (Representative):

  • To a solution of 5-Bromo-6,7-difluoro-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 eq).

  • Stir the mixture at room temperature for a short period to deprotonate the imidazole nitrogen.

  • Add the ethylating agent, such as ethyl iodide (1.1-1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole, by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental data is not available, the following are the expected analytical characteristics for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).

Potential Biological Activity and Applications in Drug Development

The benzimidazole core is associated with a broad spectrum of biological activities. The specific substitutions on 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole suggest several potential areas of therapeutic interest.

Antimicrobial Activity

Halogenated benzimidazoles have demonstrated significant antibacterial and antifungal properties.[1][2] The presence of both bromine and fluorine in the target molecule may enhance its antimicrobial potency. Bromo-substituted benzimidazoles have shown balanced activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for antibacterial benzimidazoles can involve the inhibition of essential enzymes or disruption of the bacterial cell wall synthesis.[13]

Anticancer Activity

Fluorinated benzimidazole derivatives have been investigated as potential anticancer agents, with some compounds showing significant cytotoxic effects against various cancer cell lines.[3][6][14] The proposed mechanisms of action for anticancer benzimidazoles are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3] The selective cytotoxicity of some imidazole derivatives against cancer cells, while sparing normal cells, makes this class of compounds particularly promising for oncology research.[1]

Conclusion and Future Perspectives

5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole represents a novel, synthetically accessible molecule with significant potential for drug discovery and development. The strategic incorporation of fluorine and bromine atoms, along with an N-ethyl group, on the benzimidazole scaffold suggests that this compound could exhibit potent and selective biological activities. The proposed synthetic route provides a practical framework for its preparation, enabling further investigation into its physicochemical properties and therapeutic potential. Future research should focus on the synthesis and full analytical characterization of this compound, followed by a comprehensive evaluation of its biological activity, particularly in the areas of antimicrobial and anticancer research. Such studies will be crucial in determining the viability of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole as a lead compound for the development of new therapeutic agents.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • 1-bromo-2,3-difluoro-5-nitrobenzene | CAS 374633-24-6. AMERICAN ELEMENTS ®. Available at: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Future Medicinal Chemistry. Available at: [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

  • Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
  • ANTIMICROBIAL ACTIVITY OF BENZIMIDAZOLE AND ITS SYNTHESIZED HYBRID DERIVATIVES. ResearchGate. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - PubMed Central. Available at: [Link]

  • Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Available at: [Link]

  • Benzimidazole. Organic Syntheses Procedure. Available at: [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]

  • The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal. ResearchGate. Available at: [Link]

  • 4-Bromo-N,N′-diphenylbenzimidamide N′-oxide. ResearchGate. Available at: [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]

  • 5-Bromo-1,3-difluoro-2-nitrobenzene. PubChem. Available at: [Link]

  • Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • Exploring the Reactivity of 1-Bromo-3,5-difluoro-2-nitrobenzene in Organic Transformations. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

The Benzimidazole Scaffold: A Comprehensive Technical Guide to Synthesis, Biological Activity, and Drug Design

Introduction: The Enduring Significance of the 1,3-Benzodiazole (Benzimidazole) Core The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,3-Benzodiazole (Benzimidazole) Core

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" in drug discovery.[1] This inherent versatility has led to the development of a multitude of substituted 1,3-benzodiazole derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The journey of benzimidazole chemistry, initiated in 1872, has evolved from classical synthetic methods to innovative, sustainable approaches, continuously fueling the discovery of new therapeutic agents.[1] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, and structure-activity relationships of substituted benzimidazoles, with a focus on their application in modern drug design.

Synthetic Strategies for the Benzimidazole Nucleus: From Classical to Green Chemistry

The construction of the benzimidazole core is a well-established area of organic synthesis, with a variety of methods available to achieve diverse substitution patterns. The choice of synthetic route is often dictated by the desired substituents, yield, and, increasingly, the principles of green chemistry.

Classical Synthetic Approaches

The most traditional and widely employed method for synthesizing the benzimidazole scaffold is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, anhydrides, or acid chlorides). This reaction is typically facilitated by strong acids and high temperatures. An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step to form the aromatic benzimidazole ring.[4]

Modern and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic protocols. These methods often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-substituted benzimidazoles can be efficiently achieved through microwave-assisted condensation of o-phenylenediamines with various aldehydes or carboxylic acids.[5][6] This method significantly reduces reaction times compared to conventional heating.[6]

Catalyst-Driven Reactions: A wide range of catalysts have been explored to facilitate benzimidazole synthesis under milder conditions. These include:

  • Lewis acids: Catalysts like alum can be used for the condensation of o-phenylenediamine with aldehydes or ketones.[7]

  • Heterogeneous catalysts: Engineered materials such as MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) have been successfully employed as reusable catalysts for the one-pot synthesis of 2-substituted benzimidazoles.[8]

  • Nanoparticle catalysts: Silver nanoparticles have been utilized in the green, one-pot synthesis of benzimidazoles from 2-nitroaniline and an appropriate aldehyde.[9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general procedure for the synthesis of 2-substituted benzimidazoles via a microwave-assisted condensation of o-phenylenediamine and an aldehyde.

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • In a microwave-compatible reaction vessel, combine o-phenylenediamine (1 mmol) and the substituted aldehyde (1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 80°C) and power for a predetermined time (e.g., 5-15 minutes).[7]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate solvent system.[7]

  • Characterize the final product using spectroscopic methods (e.g., IR, 1H NMR, and Mass Spectrometry).[7]

Pharmacological Landscape of Substituted Benzimidazoles

The benzimidazole scaffold is a prolific source of bioactive compounds with a wide range of therapeutic applications. The following sections highlight some of the most significant pharmacological activities of substituted 1,3-benzodiazoles.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including bacteria and fungi.[9] Their mechanism of action can vary, but often involves the inhibition of essential cellular processes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial potency of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring.

  • Substitution at the 2-position: This is a critical position for modulating antimicrobial activity. The introduction of various heterocyclic or aromatic moieties at this position can significantly enhance potency.

  • Substitution at the 5- and 6-positions: Halogen substituents (e.g., -Cl, -F) or electron-withdrawing groups at these positions often lead to increased antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
65a 2-(substituted)E. coli0.026[9]
65a 2-(substituted)S. aureus0.031[9]
65b 2-(substituted)E. coli0.030[9]
65b 2-(substituted)S. aureus0.060[9]
67b 2,5-(disubstituted)B. cereus32[9]
67b 2,5-(disubstituted)S. aureus32[9]
67c 2,5-(disubstituted)B. cereus64[9]
67c 2,5-(disubstituted)S. aureus64[9]
3ao 2-(1H-indol-3-yl)S. aureus (MRSA)< 1[10]
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethylS. aureus (MRSA)< 1[10]
3ag 2-(1H-indol-3-yl)-1-methylM. smegmatis3.9[10]
3ag 2-(1H-indol-3-yl)-1-methylC. albicans3.9[10]
Anticancer Activity

Substituted benzimidazoles represent a significant class of anticancer agents with diverse mechanisms of action.[1] Their ability to interfere with key cellular processes in cancer cells has led to the development of several clinically used drugs.

Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: A prominent mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][12] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

    Benzimidazole_Derivative Benzimidazole_Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Assembly->Mitotic_Spindle_Formation Disrupts G2M_Arrest G2M_Arrest Mitotic_Spindle_Formation->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

    Caption: Mechanism of Tubulin Polymerization Inhibition by Benzimidazoles.

  • Kinase Inhibition: Many benzimidazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][13][14] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[3][13]

    Benzimidazole_Derivative Benzimidazole_Derivative Protein_Kinase Protein_Kinase Benzimidazole_Derivative->Protein_Kinase Binds to ATP Pocket Substrate_Phosphorylation Substrate_Phosphorylation Protein_Kinase->Substrate_Phosphorylation Inhibits ATP ATP ATP->Protein_Kinase Competes with Downstream_Signaling Downstream_Signaling Substrate_Phosphorylation->Downstream_Signaling Blocks Cancer_Cell_Proliferation Cancer_Cell_Proliferation Downstream_Signaling->Cancer_Cell_Proliferation Inhibits

    Caption: Mechanism of Kinase Inhibition by Benzimidazole Derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer efficacy of benzimidazole derivatives is intricately linked to their substitution patterns.

  • Substitution at the 1-position: The introduction of various alkyl or aryl groups at the N1 position can influence the compound's solubility, cell permeability, and interaction with the target protein.

  • Substitution at the 2-position: This position is often crucial for activity. Aromatic or heteroaromatic rings at this position can engage in π-π stacking interactions within the binding pocket of the target enzyme.

  • Substitution on the Benzene Ring (5- and 6-positions): Electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the benzimidazole system and influence its binding affinity.

Table 2: In Vitro Cytotoxic Activity (IC50) of Selected Benzimidazole Derivatives

Compound IDSubstituentsCell LineIC50 (µM)Reference
7n 2,5-(disubstituted)SK-Mel-28 (Melanoma)2.55[2]
7u 2,5-(disubstituted)SK-Mel-28 (Melanoma)17.89[2]
12b Indazole analogueA2780S (Ovarian)0.0062[15]
12b Indazole analogueA2780/T (Paclitaxel-resistant Ovarian)0.0097[15]
4r Benzimidazole-1,3,4-oxadiazole hybridPANC-1 (Pancreatic)5.5[16]
4r Benzimidazole-1,3,4-oxadiazole hybridA549 (Lung)0.3[16]
4r Benzimidazole-1,3,4-oxadiazole hybridMCF-7 (Breast)0.5[16]
4s Benzimidazole-1,3,4-oxadiazole hybridPANC-1 (Pancreatic)6.7[16]
5a Benzimidazole-triazole hybridHepG-2 (Liver)-[17]

Note: The specific substituents for each compound are detailed in the cited references.

Conclusion and Future Perspectives

The substituted 1,3-benzodiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The wealth of synthetic methodologies, coupled with a deep understanding of the structure-activity relationships, provides a robust framework for the rational design of new derivatives with enhanced potency and selectivity. The exploration of hybrid molecules, where the benzimidazole core is combined with other pharmacophores, is a particularly promising strategy for developing multi-target drugs and overcoming drug resistance.[9] As our understanding of the molecular basis of diseases continues to grow, the versatile benzimidazole scaffold is poised to play an even more significant role in the future of drug discovery and development.

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances. [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. [Link]

  • Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. (n.d.). ResearchGate. [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. [Link]

  • Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. [Link]

  • synthesis, characterization and pharmacological activity study of benzimidazole derivatives. (2024). International Journal of Development Research. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (n.d.). Taylor & Francis Online. [Link]

  • Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science. [Link]

  • Recent Advances in Therapeutic Applications of Bisbenzimidazoles. (2020). PubMed. [Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). ACS Publications. [Link]

  • Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. (n.d.). PubMed. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PMC. [Link]

  • Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv. (n.d.). Scirp.org. [Link]

  • A REVIEW ON THE RECENT DEVELOPMENT OF BENZIMIDAZOLE DERIVATIVES AND ITS BIOLOGICAL SIGNIFICANCE. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (n.d.). ResearchGate. [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. [Link]

  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025). ACS Omega. [Link]

  • Recent Bioactive Benzimidazole Derivatives A Review | PDF. (n.d.). Slideshare. [Link]

  • Recent Advances in Therapeutic Applications of Bisbenzimidazoles | Request PDF. (n.d.). ResearchGate. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters. [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PubMed Central. [Link]

  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]

  • Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. [Link]

  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances. [Link]

Sources

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Technical Notes & Optimization

Troubleshooting

stability issues of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole in solution

A Guide to Understanding and Managing Solution Stability This technical guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole. Given...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability

This technical guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles from analogous chemical structures to provide a comprehensive framework for handling and troubleshooting potential stability issues in solution.

Introduction: The Benzimidazole Core and Influencing Factors

5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole belongs to the benzimidazole class of heterocyclic compounds. The stability of such molecules in solution is not absolute and is influenced by a confluence of factors including the intrinsic properties of the molecule and the external experimental conditions[1]. The presence of bromine and fluorine atoms on the benzene ring, coupled with the N-ethylated imidazole moiety, introduces specific electronic and steric characteristics that can dictate its reactivity and degradation pathways[2][3].

Key factors that can impact the stability of this compound in solution include:

  • pH: The benzimidazole core contains nitrogen atoms that can be protonated or deprotonated, making the molecule's stability pH-dependent.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence solubility, aggregation, and the rates of degradation reactions[4].

  • Light: Aromatic systems, particularly those with halogen substituents, can be susceptible to photodecomposition[5][6][7].

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation[1][6].

  • Oxidizing Agents: The imidazole ring can be prone to oxidation[5].

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues encountered during the handling and use of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole in solution.

Q1: My solution of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is showing a color change over time. What could be the cause?

A color change often indicates the formation of degradation products. This could be due to several factors:

  • Oxidation: The benzimidazole ring system can be susceptible to oxidation, which can lead to the formation of colored byproducts. This is more likely to occur if the solution is exposed to air (oxygen) for extended periods.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in halogenated aromatic compounds, leading to decomposition and color change[5][7].

  • pH-Mediated Degradation: If the pH of your solution is strongly acidic or basic, it could be promoting hydrolysis or other degradation pathways of the benzimidazole core[5][8].

Troubleshooting Steps:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to minimize light exposure[6].

  • Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Ensure the pH of your solvent or buffer system is within a stable range for your compound. For initial experiments, a neutral pH is often a good starting point.

  • Analyze for Impurities: Use analytical techniques like HPLC-UV or LC-MS to check for the appearance of new peaks that would indicate degradation products.

Q2: I am observing poor reproducibility in my bioassays. Could compound instability be a factor?

Yes, inconsistent results are a classic sign of a compound degrading in the assay medium. The effective concentration of the active compound may be decreasing over the course of the experiment.

Troubleshooting Workflow:

G A Poor Reproducibility Observed B Prepare Fresh Stock Solution A->B C Perform Time-Course Stability Study in Assay Medium B->C D Analyze Samples at T=0, T=x, T=final C->D E HPLC/LC-MS Analysis D->E F Significant Degradation? E->F G Yes F->G >10% change H No F->H <10% change I Modify Assay Conditions: - Reduce Incubation Time - Add Antioxidant - Adjust pH G->I J Investigate Other Experimental Variables H->J

Caption: Troubleshooting workflow for poor bioassay reproducibility.

Q3: What is the best solvent to dissolve and store 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole in?

  • Aprotic Solvents: For long-term storage, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred. These solvents are less likely to participate in hydrolytic degradation.

  • Protic Solvents: Protic solvents like ethanol and methanol can also be used, but stability should be verified, especially for long-term storage. Fluorinated alcohols like TFE or HFIP have been shown to stabilize certain reactive intermediates and could be considered in specific synthetic applications[9][10].

  • Aqueous Solutions: Prepare aqueous solutions fresh and use them promptly. The stability in aqueous buffers will be highly pH-dependent.

Recommended Solvent Suitability Table:

SolventSuitability for Stock Solution (Long-term)Suitability for Experiments (Short-term)Potential Issues
Anhydrous DMSOHighHighCan be difficult to remove; may affect some biological assays.
Anhydrous AcetonitrileHighHighLower boiling point; potential for evaporation.
Anhydrous DMFHighHighHigh boiling point; can be difficult to remove.
Ethanol/MethanolModerateHighPotential for solvolysis over time.
Aqueous BuffersLowModeratepH-dependent hydrolysis; prepare fresh.

Q4: How does the bromine substituent affect the stability of the molecule?

The carbon-bromine bond on the aromatic ring can be susceptible to cleavage under certain conditions:

  • Photochemical Cleavage: Bromo-aromatic compounds can undergo photodebromination upon exposure to UV light[7][11]. This can lead to the formation of byproducts and a decrease in the concentration of the parent compound.

  • Reductive Dehalogenation: In the presence of certain reducing agents or under specific metabolic conditions, the bromine atom can be reductively removed[12].

Experimental Protocols for Stability Assessment

Given the absence of published stability data, it is crucial for researchers to perform their own stability assessments under their specific experimental conditions.

Protocol 1: Preliminary Stability Screening in Different Solvents

Objective: To determine the short-term stability of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole in various commonly used laboratory solvents.

Materials:

  • 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amber HPLC vials

  • HPLC-UV system

Procedure:

  • Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution to a final concentration of 100 µM in each of the test solvents (DMSO, Acetonitrile, Methanol, PBS).

  • Transfer aliquots of each solution into separate amber HPLC vials.

  • Immediately inject a T=0 sample for each solvent to establish the initial peak area.

  • Store the vials under your typical laboratory conditions (e.g., benchtop at room temperature, protected from light).

  • Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analyze the data by comparing the peak area of the parent compound at each time point to the T=0 sample. A decrease of >10% is generally considered significant.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and the conditions that promote them.

Methodology:

  • Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.

  • Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature. Benzimidazole structures can be susceptible to base-mediated degradation[5].

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photostability: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period, alongside a control sample kept in the dark.

  • Thermal Stress: Incubate a solid sample of the compound at an elevated temperature (e.g., 80°C) and then dissolve it for analysis.

Analysis:

For each condition, analyze the stressed sample against a control sample using LC-MS. This will allow for the identification of degradation products by their mass-to-charge ratio and a tentative elucidation of the degradation pathway.

Potential Degradation Pathway Diagram:

G A 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole B Hydrolysis (Strong Acid/Base) A->B C Oxidation (e.g., H2O2) A->C D Photodegradation (UV Light) A->D E Ring-Opened Products B->E F Oxidized Imidazole Species C->F G De-brominated Product D->G

Caption: Potential degradation pathways for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole.

Summary of Recommendations

  • Storage: Store the solid compound in a cool, dark, and dry place. For solutions, use anhydrous aprotic solvents like DMSO or acetonitrile for long-term storage, kept at -20°C or -80°C and protected from light.

  • Handling: Always prepare fresh aqueous solutions for experiments. Minimize the exposure of solutions to ambient light and air.

  • Validation: Before initiating extensive studies, perform a preliminary stability assessment in your specific experimental medium to ensure the integrity of your results.

By understanding the inherent chemical characteristics of the 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole scaffold and implementing these proactive stability-testing measures, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

  • R.B. Taylor (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • M. Sobolewski, et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

  • BioOrganics. 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole. Available at: [Link]

  • Y. Huang, et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • QbD Group (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]

  • PubChem. 5-Bromo-6,7-difluoro-1,3-benzothiazole. Available at: [Link]

  • P.K. Arora, et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. Available at: [Link]

  • ResearchGate. Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Available at: [Link]

  • A.A. El-Sayed, et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central. Available at: [Link]

  • S. Ito, et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. ACS Publications. Available at: [Link]

  • V.L. Ivanov, et al. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate. Available at: [Link]

  • G. G. T. Alberti, et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. Available at: [Link]

  • M. F. Budyka, et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Available at: [Link]

  • M. Asif (2015). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • M. Headley, et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]

  • N. A. Al-Hadedi, et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Y. Wang, et al. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Recrystallization &amp; Purity Engineering

The Knowledge Base: Purification via Phase Control Recrystallization is often mistaken for a simple heating and cooling procedure. In reality, it is a thermodynamic purification technique driven by supersaturation contro...

Author: BenchChem Technical Support Team. Date: February 2026

The Knowledge Base: Purification via Phase Control

Recrystallization is often mistaken for a simple heating and cooling procedure. In reality, it is a thermodynamic purification technique driven by supersaturation control . High purity is achieved not merely by crashing a solid out of solution, but by controlling the rate of crystal growth so that the lattice rejects impurities (thermodynamic selection) rather than trapping them (kinetic entrapment).

This guide addresses the three critical failure modes in purification:

  • Poor Solvent Architecture: Leading to low yield or non-selective precipitation.[1]

  • Uncontrolled Nucleation: Causing occlusion of impurities.

  • Oiling Out (LLPS): Phase separation into a liquid oil rather than a crystalline solid.[2][3]

Module 1: Solvent System Architecture

The most common root cause of low purity is an "all-or-nothing" solubility profile. You need a solvent system that discriminates between your product and its impurities based on temperature sensitivity.

The "Golden Rule" of Solubility
  • Target: High solubility at boiling point (

    
    ) and low solubility at room temperature (
    
    
    
    ) or
    
    
    .
  • Impurity Behavior: Impurities should either be soluble at cold temperatures (stay in mother liquor) or insoluble at hot temperatures (filtered off hot).

Workflow: Solvent Selection Logic

The following decision tree outlines the logic for selecting a Single-Solvent or Binary (Two-Solvent) system.

SolventSelection Start Start: Solubility Test (100mg/mL) SolubleRT Is it soluble at Room Temp? Start->SolubleRT Heat Heat to Boiling Point SolubleRT->Heat No BadSolvent1 REJECT: Too soluble (Yield Loss) SolubleRT->BadSolvent1 Yes SolubleHot Is it soluble at Boiling? Heat->SolubleHot Cool Cool slowly to RT SolubleHot->Cool Yes BadSolvent2 REJECT: Insoluble (Volume Issue) SolubleHot->BadSolvent2 No Crystals Do crystals form? Cool->Crystals GoodSolvent SELECT: Single Solvent System Crystals->GoodSolvent Yes (High Purity) BinaryRoute Proceed to Binary Solvent Strategy Crystals->BinaryRoute No (Remains Soluble)

Figure 1: Decision logic for determining the viability of single vs. binary solvent systems.

Protocol: Binary Solvent Addition (The "Cloud Point" Method)

When a single solvent fails, use a solvent pair (e.g., Ethanol/Water, DCM/Hexane).

  • Dissolve crude solid in the Good Solvent (soluble) at boiling. Use minimal volume.

  • Maintain boil. Add Anti-Solvent (insoluble) dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Good Solvent to clear the solution.

  • Remove from heat and allow controlled cooling.[3]

Module 2: Managing the Metastable Zone (Nucleation)

The Issue: "My product is 95% pure, but I need >99%. Recrystallization isn't improving it."[4] The Cause: You are crashing out the product too fast. Rapid precipitation traps mother liquor (containing impurities) inside the crystal lattice. This is known as occlusion .

The Science: Metastable Zone Width (MSZW)

The MSZW is the temperature gap between the Solubility Curve (where crystals can exist) and the Metastable Limit (where crystals must nucleate spontaneously).[5]

  • Spontaneous Nucleation: Occurs at high supersaturation. Fast, chaotic, traps impurities.

  • Seeded Growth: Occurs within the MSZW. Controlled, slow, rejects impurities.

Protocol: Controlled Seeding Strategy

To maximize purity, you must bypass spontaneous nucleation.

  • Determine Saturation: Dissolve product at

    
     (e.g., 
    
    
    
    ).
  • Cool to Cloud Point: Cool until the first spontaneous crystals appear (e.g.,

    
    ). Note this temp.
    
  • Re-heat: Heat back to

    
     to dissolve everything.
    
  • Cool to Seeding Temp: Cool to the midpoint of the MSZW (e.g.,

    
    ). The solution is supersaturated but stable.
    
  • Add Seeds: Add 0.5 – 1.0 wt% of pure seed crystals.

  • Hold (Ripening): Hold temperature for 30 mins to allow seeds to establish surface area.

  • Slow Ramp: Cool at

    
    .
    

Why this works: The seeds act as a template. New molecules align slowly onto the seed lattice. Impurities, which do not fit the lattice geometry, are rejected back into the solution [1].

Module 3: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, a second liquid phase (oil droplets) separates from the solution.[2][3][4] The Cause: Liquid-Liquid Phase Separation (LLPS).[2] This happens when the melting point of the solvated product is lower than the temperature at which it saturates [2].[4][6]

Troubleshooting Workflow

OilingOut Problem Problem: Product Oils Out CheckTemp Check Temp vs. Melting Point (MP) Problem->CheckTemp HighTemp Temp is > Product MP CheckTemp->HighTemp Yes ImpurityCheck Is Crude Highly Impure? CheckTemp->ImpurityCheck No (Temp < MP) Action1 Lower the operating temperature (Use lower BP solvent) HighTemp->Action1 Action2 Impurities depress MP. Perform Trituration or Column first. ImpurityCheck->Action2 Yes SolventCheck Is Product too soluble? ImpurityCheck->SolventCheck No Action3 Add more solvent (dilute) to lower saturation temp SolventCheck->Action3 Yes

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Corrective Actions for Oiling Out[2][4][6][7][8][9]
  • Seed at the Cloud Point: If you see oil droplets, add seed crystals immediately. This can trick the oil into solidifying by providing a lower-energy surface for nucleation [3].

  • Change Solvent: Use a solvent with a boiling point lower than the product's melting point.[4]

  • Trituration: If the oil solidifies upon cooling but remains gummy, grind it under fresh cold solvent to extract surface impurities.

Module 4: Impurity Rejection Mechanisms

Understanding how the impurity is trapped dictates the fix.

Impurity TypeMechanismDiagnosisRemediation Strategy
Surface Adsorption Impurity sticks to the outside of the crystal.Purity improves significantly after washing crystals with cold solvent.Wash Thoroughly: Use cold solvent displacement washing.
Inclusion Mother liquor (solvent + impurity) trapped in pockets inside the crystal.Crystal appears cloudy/opaque under microscope.Slower Growth: Reduce cooling rate; use less antisolvent to lower supersaturation.[2]
Occlusion / Substitution Impurity fits into the crystal lattice (solid solution).Purity does not improve despite slow cooling; impurity is structurally similar to product.Switch Solvent: Change the solvation environment to alter the impurity's affinity for the lattice [4].
Polymorph Wrong crystal form precipitates.[1]XRD or DSC shows different melting point/pattern.[1]Seeding: Use seeds of the desired polymorph to direct the outcome.

FAQ: Rapid Response

Q: My crystals are colored, but the compound should be white. How do I fix this? A: This is likely a high-molecular-weight organic impurity (tar).[1]

  • Fix: Perform a "hot filtration" with activated charcoal. Dissolve the compound in hot solvent, add 1-2% activated carbon, stir for 5 mins, and filter while hot through Celite. The carbon adsorbs the colored impurities.

Q: I have no seeds. How do I induce crystallization? A:

  • Scratching: Use a glass rod to scratch the side of the flask.[3] The micro-glass shards act as nucleation sites.

  • Evaporation: Allow a small amount of solvent to evaporate in a watch glass to force a crude solid to form. Use this crude solid to seed the main batch.

  • Dry Ice: Touch a piece of dry ice to the outside of the flask to create a localized super-cooled zone.

Q: My yield is terrible (<50%). Where is my product? A: It is likely still in the mother liquor.

  • Fix: Concentrate the mother liquor (rotary evaporator) to half volume and cool again to get a "second crop." Warning: The second crop is always less pure than the first.

References

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link][7]

  • Chemistry LibreTexts. Troubleshooting Crystallization - Oiling Out. [Link]

  • MIT OpenCourseWare. Recrystallization Guide (Digital Lab Techniques Manual). [Link][8][9]

  • National Institutes of Health (PMC). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole, a substituted benzodiazole with potential applications in medicinal chemistry and materials science, rigorous structural validation is not merely a formality but a scientific necessity. The precise arrangement of its constituent atoms—the bromine, the ethyl group, and the two fluorine atoms on the benzodiazole core—dicates its physicochemical properties, reactivity, and biological activity.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole. We will delve into the principles, expected outcomes, and the synergistic interplay of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Our focus will be on not just the "how" but the "why," offering insights into the experimental design and data interpretation that lead to a self-validating and trustworthy structural assignment.

A Triad of Techniques: A Comparative Analysis

The structural validation of a novel compound is most robust when approached with a suite of complementary analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data provide a comprehensive and irrefutable picture.

NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Elemental Composition MS->MolWeight XRay X-ray Crystallography ThreeD Definitive 3D Structure & Stereochemistry XRay->ThreeD

Caption: Interrelation of analytical techniques and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei. For 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Causality in NMR Analysis: The choice of multiple NMR experiments stems from the complexity of the molecule. ¹H NMR elucidates the proton environments, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is crucial for confirming the placement and interactions of the fluorine atoms, which are key substituents.

Expected ¹H NMR Data:

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other.

  • Aromatic Region: A single proton signal, likely a triplet or a doublet of doublets due to coupling with the adjacent fluorine atoms.

Expected ¹³C NMR Data:

  • Nine distinct signals are anticipated, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached nitrogen, fluorine, and bromine atoms.

Expected ¹⁹F NMR Data:

  • Two distinct signals for the two non-equivalent fluorine atoms. The coupling between these fluorine atoms and to the adjacent aromatic proton will provide critical information about their relative positions.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, offering the first piece of evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Trustworthiness through Isotopic Patterns: A key feature for halogenated compounds is their characteristic isotopic distribution. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[2]

Expected Mass Spectrum Data:

IonExpected m/zRationale
[M]⁺ (with ⁷⁹Br)~260Molecular ion containing the lighter bromine isotope.
[M+2]⁺ (with ⁸¹Br)~262Molecular ion containing the heavier bromine isotope. The relative intensity should be ~100% of [M]⁺.
[M-C₂H₅]⁺~231/233Loss of the ethyl group, a common fragmentation pathway. Will also show the bromine isotopic pattern.
[M-Br]⁺~181Loss of the bromine atom.

Fragmentation Analysis: The fragmentation pattern provides further structural clues.[3] By analyzing the masses of the fragments, one can deduce the connectivity of the molecule, corroborating the findings from NMR spectroscopy.[4][5]

Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[6][7] This technique yields bond lengths, bond angles, and information about the crystal packing.[8][9][10]

The Self-Validating System: An X-ray crystal structure is self-validating in that the determined structure must be chemically sensible and all the electron density in the crystal must be accounted for. The primary challenge often lies in obtaining a single crystal of sufficient quality for diffraction.

Expected X-ray Crystallography Data:

  • Confirmation of the benzodiazole core structure.

  • Unambiguous determination of the substitution pattern: the positions of the bromine, ethyl, and two fluorine atoms.

  • Precise bond lengths and angles, which can offer insights into the electronic effects of the substituents.

Experimental Protocols

Workflow for Structural Validation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_validation Data Integration & Validation start Synthesized Compound (5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole) purify Purification (e.g., Column Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ms Mass Spectrometry (HRMS) crystal Crystal Growth purify->crystal integrate Integrate All Data nmr->integrate ms->integrate xray X-ray Diffraction crystal->xray xray->integrate validate Validated Structure integrate->validate

Caption: A comprehensive workflow for the structural validation of a novel compound.

1. NMR Sample Preparation and Data Acquisition

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for all spectra.

2. Mass Spectrometry Sample Preparation and Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Perform a high-resolution mass measurement to determine the accurate mass and molecular formula.

  • If necessary, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

3. Single-Crystal X-ray Diffraction

  • Grow single crystals of the compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion: A Synergistic Approach to Certainty

The structural validation of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is a multi-faceted process that relies on the synergistic interpretation of data from NMR spectroscopy, mass spectrometry, and X-ray crystallography. While each technique provides invaluable information, it is their collective power that affords the highest level of confidence in the final structural assignment. NMR defines the connectivity and chemical environment of the atoms, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography provides the definitive three-dimensional structure. By employing this triad of techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation into the properties and applications of this and other novel chemical entities.

References

  • PubChem. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][2]

  • ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link][12]

  • PubChem. (n.d.). 5-Bromo-6,7-difluoro-1,3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link][8]

  • Semantic Scholar. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link][6]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link][13]

  • PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link][14]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link][3]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2013). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link][7]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][1]

  • MDPI. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ResearchGate. (2020). Figure 3. Mass spectrometry-based structure elucidation. Fragmentation.... Retrieved from [Link][4]

  • MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Retrieved from [Link][10]

  • MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link][5]

  • HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • MDPI. (2021). Benzo[1,2-d:4,5-d′]bis([15][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
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